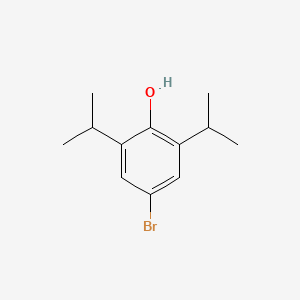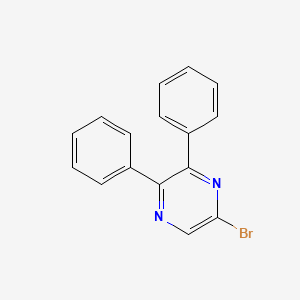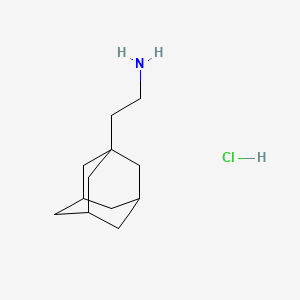
2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine
描述
2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The presence of the bromo and trifluoroethoxy substituents on the pyridine ring suggests that this compound could be of interest in various chemical reactions and could serve as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves carbon-carbon coupling reactions, as seen in the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . Although the exact synthesis of 2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine is not detailed in the provided papers, similar methodologies could potentially be applied. For instance, the use of reagents like 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) could be explored for introducing the trifluoromethoxy group into the pyridine ring .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray crystallography and computational methods like density functional theory (DFT). For example, the molecular structures of various pyridine derivatives have been determined, confirming the geometry of these compounds in the solid state and providing insight into their intermolecular interactions , , . These studies are essential for understanding the reactivity and properties of the compounds.
Chemical Reactions Analysis
Pyridine derivatives are known to participate in a variety of chemical reactions. The presence of a bromo substituent typically indicates that the compound can act as an electrophile in nucleophilic substitution reactions. The trifluoroethoxy group could also influence the reactivity of the pyridine ring, potentially leading to unique chemical transformations. For instance, the reactivity of bromonium ions derived from pyridine compounds has been studied, revealing insights into their reaction mechanisms with various acceptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be characterized using spectroscopic techniques such as FT-IR and NMR, as well as by studying their non-linear optical (NLO) properties and antimicrobial activities . Computational studies, including DFT, can predict vibrational frequencies, chemical shifts, and NLO properties, which are often in good agreement with experimental findings , . Additionally, the interaction of these compounds with DNA and their biological activities can be assessed through experimental studies .
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These precautions involve avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures in case of skin contact or if inhaled .
属性
IUPAC Name |
2-bromo-3-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-5(2-1-3-12-6)13-4-7(9,10)11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTWZABBXMLADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine](/img/structure/B3034870.png)


![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)

![2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3034879.png)
![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3034880.png)
![4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034881.png)
![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)
![7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one](/img/structure/B3034883.png)

![5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3034890.png)

